molecular formula C17H23NO4 B12978142 (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B12978142
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.

    Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid
  • (3S,4R)-1-(tert-butoxycarbonyl)-3-ethylpiperidine-4-carboxylic acid
  • (3S,4R)-1-(tert-butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid

Uniqueness

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1

InChI Key

KHCTXOGRWQLHBK-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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